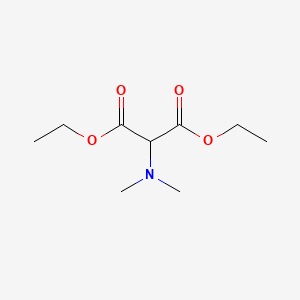

Diethyl 2-(dimethylamino)malonate

Description

BenchChem offers high-quality Diethyl 2-(dimethylamino)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(dimethylamino)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-(dimethylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-13-8(11)7(10(3)4)9(12)14-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIKMBIQCYBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384317 | |

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89222-12-8 | |

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Diethyl 2-(dimethylamino)malonate: A Technical Guide

Abstract

Diethyl 2-(dimethylamino)malonate is a valuable synthetic intermediate characterized by its vicinal diester and tertiary amine functionalities. This arrangement makes it a versatile building block for the synthesis of complex heterocyclic compounds, amino acids, and pharmacologically active molecules. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the nucleophilic substitution of diethyl 2-bromomalonate with dimethylamine. We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and potential challenges to ensure reproducible, high-yield synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

Malonic esters are foundational reagents in organic synthesis, primarily due to the acidity of the α-carbon, which facilitates a wide range of carbon-carbon bond-forming reactions.[1][2] The introduction of a heteroatom, such as nitrogen, at this α-position dramatically expands the synthetic utility of the malonate scaffold. Diethyl 2-(dimethylamino)malonate, in particular, serves as a key precursor for molecules where a quaternary carbon center bearing a nitrogen atom is required. Its derivatives are instrumental in the synthesis of pharmaceuticals like barbiturates and anti-inflammatory agents.[3][4]

The most direct and industrially scalable approach to synthesizing this tertiary aminomalonate is through the nucleophilic substitution of an activated malonic ester. This guide will focus on the reaction between diethyl 2-bromomalonate and dimethylamine, a robust and well-understood transformation.

Comparative Synthesis Methodologies

Two principal pathways can be envisioned for the synthesis of diethyl 2-(dimethylamino)malonate:

-

Nucleophilic Substitution (S_N2 Pathway): This is the most common and direct method. It involves the reaction of a diethyl 2-halomalonate, typically diethyl 2-bromomalonate, with dimethylamine. The reaction proceeds via a classical S_N2 mechanism where dimethylamine acts as the nucleophile, displacing the bromide leaving group. This method is generally high-yielding and utilizes readily available starting materials.

-

Reductive Amination: An alternative route involves the reaction of diethyl ketomalonate (diethyl mesoxalate) with dimethylamine in the presence of a reducing agent.[5] This pathway first forms an intermediate enamine or iminium ion, which is then reduced in situ to the final product. While effective, this method can be more sensitive to reaction conditions and the choice of reducing agent is critical to avoid side reactions.

For its reliability, scalability, and straightforward execution, this guide will detail the nucleophilic substitution approach.

Reaction Mechanism: Nucleophilic Substitution

The formation of diethyl 2-(dimethylamino)malonate from diethyl 2-bromomalonate and dimethylamine is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of dimethylamine. This lone pair acts as a potent nucleophile, attacking the electrophilic α-carbon of diethyl 2-bromomalonate. This carbon is rendered electrophilic by the inductive effect of the adjacent bromine atom and the two carbonyl groups.

-

Transition State: The attack occurs from the backside relative to the carbon-bromine bond, proceeding through a trigonal bipyramidal transition state. In this transient state, the nitrogen-carbon bond is forming while the carbon-bromine bond is simultaneously breaking.

-

Displacement and Proton Transfer: The bromide ion is expelled as a stable leaving group, resulting in the formation of a diethyl 2-(dimethylammonio)malonate cation. A second equivalent of dimethylamine then acts as a base, deprotonating the ammonium ion to yield the neutral diethyl 2-(dimethylamino)malonate product and dimethylammonium bromide as a salt byproduct.[6][7]

Using a slight excess of dimethylamine is crucial as it serves as both the nucleophile and the base to neutralize the hydrogen bromide generated during the reaction.[8]

Detailed Experimental Protocol

This protocol is based on established procedures for the amination of α-halo esters, adapted for the synthesis of the target compound.[9]

Safety Precautions:

-

Diethyl 2-bromomalonate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dimethylamine is a flammable and corrosive gas, typically supplied as a solution in a solvent like THF or ethanol. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

All glassware should be oven-dried to prevent side reactions with water.

Materials & Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

-

Inert atmosphere setup (Nitrogen or Argon).

-

Ice-water bath.

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Silica gel for column chromatography (if necessary).

Reaction Setup and Execution

-

Reagent Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add diethyl 2-bromomalonate (23.9 g, 0.10 mol, 1.0 equiv).

-

Solvent Addition: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: Slowly add a 2.0 M solution of dimethylamine in THF (110 mL, 0.22 mol, 2.2 equiv) via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate of dimethylammonium bromide will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the suspension stir for 16-24 hours to ensure the reaction goes to completion.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the diethyl 2-bromomalonate spot indicates the completion of the reaction.

Workup and Purification

-

Filtration: Filter the reaction mixture through a Büchner funnel to remove the precipitated dimethylammonium bromide salt. Wash the filter cake with two small portions of fresh THF.

-

Solvent Removal: Combine the filtrate and the washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the THF.

-

Liquid-Liquid Extraction: Partition the resulting crude oil between ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to remove any remaining acidic impurities. Separate the layers.

-

Washing: Wash the organic layer with brine (2 x 50 mL), then dry it over anhydrous sodium sulfate.

-

Final Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude diethyl 2-(dimethylamino)malonate as an oil.

-

Purification (Optional): For highest purity, the crude product can be purified by vacuum distillation or flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[9] An expected yield is typically in the range of 80-90%.

Data and Workflow Summary

Quantitative Data Table

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| Diethyl 2-bromomalonate | 239.07 | 1.0 | 0.10 | 23.9 | 16.6 | 1.44 |

| Dimethylamine (2.0 M in THF) | 45.08 | 2.2 | 0.22 | 9.9 | 110 | N/A (Solution) |

| Tetrahydrofuran (THF) | 72.11 | - | - | - | 200 | 0.889 |

| Product (Expected) | 203.24 | - | ~0.085 | ~17.3 | ~16.5 | 1.05 |

Experimental Workflow Diagram

Troubleshooting and Field Insights

-

Problem: Low Yield.

-

Cause: Incomplete reaction or presence of moisture. The starting bromomalonate is susceptible to hydrolysis.

-

Solution: Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere. Confirm the concentration of the dimethylamine solution. Extend the reaction time if TLC analysis shows significant starting material remaining.

-

-

Problem: Formation of Side Products.

-

Cause: The product amine can potentially react with remaining bromomalonate to form a quaternary ammonium salt, although this is less likely with a tertiary amine product. Elimination reactions are also a minor possibility if a stronger, non-nucleophilic base were used.

-

Solution: Maintain a low temperature during the addition of dimethylamine. Using a slight excess of the amine (2.1-2.2 equivalents) ensures that it acts as the base, preventing the product from being protonated and subsequently acting as a nucleophile.[7]

-

-

Problem: Difficulty in Removing Dimethylammonium Bromide.

-

Cause: The salt can be very fine and may pass through standard filter paper.

-

Solution: Use a fritted glass funnel (medium porosity) for filtration. Alternatively, after the initial concentration step, add a non-polar solvent like diethyl ether to fully precipitate the salt before filtering.

-

Conclusion

The nucleophilic substitution of diethyl 2-bromomalonate with dimethylamine provides a reliable and efficient route to Diethyl 2-(dimethylamino)malonate. The protocol described herein is a self-validating system built on fundamental principles of organic chemistry. By carefully controlling reaction parameters, particularly temperature and stoichiometry, and by ensuring anhydrous conditions, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide serves as a comprehensive resource, empowering scientists in drug discovery and chemical development to confidently incorporate this versatile building block into their synthetic strategies.

References

-

Wikipedia contributors. (2024). Diethyl malonate. Wikipedia, The Free Encyclopedia. [Link]

-

LookChem. (n.d.). The Crucial Role of Diethyl Malonate in Modern Organic Synthesis. [Link]

-

Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

-

PrepChem. (n.d.). Synthesis of diethyl (dipropylamino)malonate. [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Supporting Information. [Link]

-

Clark, J. (n.d.). amines as nucleophiles. Chemguide. [Link]

-

Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3. [Link]

-

Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

-

Gendron, T., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

-

LibreTexts Chemistry. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

-

Palmer, C. S., & McWherter, P. W. (1955). Ethyl bromomalonate. Organic Syntheses, Collection Volume 3, 271. [Link]

-

Bewickchemistry. (2021). Nucleophilic Substitution with amines. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

- CN107602408B - Synthesis method of acetamino diethyl malonate.

-

ResearchGate. (2021). Reductive amination of undecanal 1 a with diethylamine 2 a at different substrate ratios. [Link]

-

Organic Syntheses. (n.d.). 1-(Dimethylamino)-4-methyl-3-pentanone. [Link]

-

Wikipedia contributors. (2024). Diethyl diethylmalonate. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-(dimethylamino)malonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Diethyl 2-(dimethylamino)malonate, a key synthon in organic synthesis, offers a unique combination of a reactive malonate core with a tertiary amine functionality. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications, particularly within the realm of pharmaceutical development. By elucidating the causal relationships behind experimental choices and providing a framework for self-validating protocols, this document serves as an essential resource for researchers leveraging this versatile molecule.

Introduction: The Synthetic Utility of a Functionalized Malonate

Diethyl 2-(dimethylamino)malonate (CAS No. 89222-12-8) is a specialized derivative of diethyl malonate, distinguished by the presence of a dimethylamino group at the α-position.[1] This structural modification imparts unique reactivity to the molecule, making it a valuable building block for the synthesis of complex molecular architectures. The presence of the tertiary amine functionality allows it to act as a source of the dimethylamino group, a common motif in many biologically active compounds and pharmaceutical drugs.[1]

This guide will delve into the fundamental physicochemical characteristics of Diethyl 2-(dimethylamino)malonate, providing the necessary data and experimental context for its effective utilization in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in synthesis and formulation. The following table summarizes the known properties of Diethyl 2-(dimethylamino)malonate.

| Property | Value | Source |

| CAS Number | 89222-12-8 | [1] |

| Molecular Formula | C₉H₁₇NO₄ | [2][3] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Boiling Point | 46-58 °C at 0.1 mbar | [2][4][5][6] |

| Density (Predicted) | 1.060 ± 0.06 g/cm³ | [4] |

| Physical Form | Liquid | [2] |

| Purity (Typical) | 90-98% | [2][6] |

Synthesis and Characterization: A Practical Approach

The synthesis of Diethyl 2-(dimethylamino)malonate is most commonly achieved through the nucleophilic substitution of a suitable leaving group on the α-carbon of diethyl malonate with dimethylamine. A well-established precursor for this reaction is diethyl bromomalonate.

Synthesis of Diethyl 2-(dimethylamino)malonate

The following protocol is based on the established reactivity of α-halomalonates with amines and provides a reliable method for the preparation of the title compound.

Reaction Scheme:

Caption: Synthesis of Diethyl 2-(dimethylamino)malonate.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus should be dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

-

Reagent Addition: Charge the flask with a solution of diethyl bromomalonate in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Amine Addition: Add a solution of dimethylamine (typically a 2M solution in THF) to the dropping funnel.

-

Reaction: Slowly add the dimethylamine solution to the stirred solution of diethyl bromomalonate at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the diethyl bromomalonate starting material.

-

Workup: Upon completion of the reaction, the resulting suspension, containing the hydrobromide salt of dimethylamine, is filtered. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation to yield Diethyl 2-(dimethylamino)malonate as a liquid.[2][4][5][6]

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for Diethyl 2-(dimethylamino)malonate, the following represents predicted and expected spectral data based on the analysis of its constituent functional groups and data from closely related compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups and the dimethylamino group.

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.

-

A singlet for the methyl protons (-N(CH₃)₂) of the dimethylamino group.

-

A singlet for the methine proton (-CH-) at the α-position.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the α-carbon, the carbons of the ethyl groups, and the carbons of the dimethylamino group.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Diethyl 2-(dimethylamino)malonate is expected to exhibit strong absorption bands characteristic of the ester functional groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the carbonyl stretch of the ester groups.

-

C-O Stretch: Strong absorption bands are also anticipated in the 1000-1300 cm⁻¹ region due to the C-O stretching vibrations of the ester groups.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak ([M]⁺) at m/z 203, corresponding to the molecular weight of the compound. Common fragmentation patterns for malonate esters include the loss of ethoxy (-OC₂H₅) and carbethoxy (-COOC₂H₅) groups.

Reactivity and Synthetic Applications

The synthetic utility of Diethyl 2-(dimethylamino)malonate stems from the interplay of its two key functional groups.

Reactivity of the Malonate Moiety

The α-proton of the malonate is acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations.

Role of the Dimethylamino Group

The dimethylamino group can act as an internal base or a directing group in certain reactions. Its presence also offers a handle for further functionalization or for influencing the pharmacokinetic properties of a target molecule in drug design.

Workflow for a Typical Alkylation Reaction:

Caption: General workflow for the alkylation of Diethyl 2-(dimethylamino)malonate.

Safety and Handling

Diethyl 2-(dimethylamino)malonate is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

Conclusion

Diethyl 2-(dimethylamino)malonate is a valuable and versatile building block in organic synthesis. This guide has provided a detailed overview of its key physicochemical properties, a practical protocol for its synthesis, and an outline of its expected spectroscopic characteristics and reactivity. Armed with this knowledge, researchers and drug development professionals can confidently and effectively incorporate this important synthon into their synthetic strategies.

References

-

89222-12-8. Boiling Point: 46-58°/0.1mm. Molecular Formula: C9H17NO4. Molecular Weight: 203.24. MDL Number: MFCD00110675. Hazard: Irritant. Download SDS. Prices. (n.d.). Retrieved January 18, 2026, from [Link]

-

diethyl 2-(dimethylamino)propanedioate89222-12-8,Purity98%_Alfa... (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. DIETHYL 2-(DIMETHYLAMINO)MALONATE | 89222-12-8 [chemicalbook.com]

- 2. 1,3-diethyl 2-(dimethylamino)propanedioate | 89222-12-8 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 89222-12-8 | CAS DataBase [m.chemicalbook.com]

- 5. 89222-12-8 Cas No. | Diethyl 2-(dimethylamino)malonate | Matrix Scientific [matrixscientific.com]

- 6. molbase.com [molbase.com]

Diethyl 2-(dimethylamino)malonate structural analysis

An In-depth Technical Guide to the Structural Analysis of Diethyl 2-(dimethylamino)malonate

Abstract

This technical guide provides a comprehensive analytical framework for the structural characterization of Diethyl 2-(dimethylamino)malonate, a substituted malonic ester of interest in synthetic chemistry and drug development. Recognizing the limited availability of published experimental data for this specific molecule, this document leverages foundational analytical principles and spectral data from closely related analogs to present a predictive yet scientifically rigorous guide. We will explore the expected outcomes from core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provide detailed, field-proven protocols for data acquisition. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of substituted malonate derivatives.

Introduction and Molecular Overview

Diethyl 2-(dimethylamino)malonate is a derivative of diethyl malonate featuring a dimethylamino substituent on the α-carbon. This substitution critically alters the molecule's electronic properties and steric profile, making the α-carbon a quaternary center. Unlike its precursor, diethyl malonate, it lacks an acidic α-proton. This structural feature dictates its reactivity and is a key identifier in spectroscopic analysis. A thorough structural elucidation is paramount for its use in multi-step syntheses, ensuring the correct intermediate has been formed before proceeding.

This guide will systematically detail the analytical methodologies required to provide an unambiguous structural confirmation. We will focus on the causality behind the expected analytical signals, explaining why the molecule is expected to behave in a certain way under spectroscopic investigation.

Molecular Structure

The structure of Diethyl 2-(dimethylamino)malonate is defined by a central quaternary carbon bonded to two ethoxycarbonyl (-COOCH₂CH₃) groups and one dimethylamino (-N(CH₃)₂) group.

Caption: Molecular structure of Diethyl 2-(dimethylamino)malonate.

Physicochemical Properties (Predicted)

The following properties are predicted based on the structure and data from similar malonate esters.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | > 200 °C (predicted) |

| Solubility | Soluble in common organic solvents (e.g., CHCl₃, CH₂Cl₂, Ethyl Acetate) |

Spectroscopic and Chromatographic Analysis Workflow

Caption: A typical workflow for the structural analysis and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. The absence of an α-proton and the presence of distinct ethyl and methyl groups provide a clear, predictable spectral signature.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the ethyl and dimethylamino protons. The key diagnostic feature is the absence of any signal between 3-5 ppm that would correspond to a proton on the α-carbon.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.20 | Quartet (q) | 4H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Coupled to the -CH₃ group. |

| ~ 2.40 | Singlet (s) | 6H | -N(CH₃ )₂ | Methyl protons on the nitrogen. They are equivalent and not coupled to other protons, hence a singlet. |

| ~ 1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, coupled to the -CH₂ group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon environments.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 170 | C =O (Ester) | Carbonyl carbons are significantly deshielded and appear far downfield. |

| ~ 65 | C (α) | The quaternary α-carbon, bonded to two carbonyls and a nitrogen, will be downfield. |

| ~ 61 | -O-CH₂ -CH₃ | Methylene carbons of the ester, deshielded by the oxygen atom. |

| ~ 42 | -N(CH₃ )₂ | Methyl carbons attached to the nitrogen. |

| ~ 14 | -O-CH₂-CH₃ | Methyl carbons of the ethyl groups, appearing in the typical upfield aliphatic region. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified Diethyl 2-(dimethylamino)malonate sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm (for ¹H) or the CDCl₃ solvent peak at 77.16 ppm (for ¹³C). Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For Diethyl 2-(dimethylamino)malonate, the most prominent feature will be the strong ester carbonyl absorption.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~ 2980-2850 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds in the ethyl and methyl groups. |

| ~ 1745 | C=O stretch (ester) | Strong | This is the most characteristic peak, indicative of the ester carbonyls. |

| ~ 1250-1150 | C-O stretch (ester) | Strong | Corresponds to the C-O single bond stretching in the ester linkage. |

| ~ 1100-1000 | C-N stretch | Medium | Corresponds to the stretching of the carbon-nitrogen bond. |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: As the compound is expected to be a liquid, the simplest method is to use a neat sample. Place one drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the sample spectrum over the mid-IR range (4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrometry Data (Electron Ionization)

The analysis of fragmentation patterns for substituted diethyl malonates suggests that cleavage adjacent to the carbonyl groups and loss of the substituents on the α-carbon are common pathways.[1]

| Predicted m/z | Predicted Ion Fragment | Fragmentation Pathway |

| 203 | [M]⁺• (Molecular Ion) | Intact molecule radical cation. |

| 158 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from one of the esters. |

| 130 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical. |

| 58 | [CH₂=N(CH₃)₂]⁺ | α-cleavage leading to a stable iminium ion. |

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 250-280 °C.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to ensure capture of the molecular ion and all relevant fragments.

-

-

Data Analysis: Analyze the total ion chromatogram (TIC) to assess purity. Examine the mass spectrum corresponding to the main chromatographic peak to identify the molecular ion and analyze the fragmentation pattern.

Proposed Synthesis Pathway

Understanding the synthesis provides context for potential impurities that may be observed during analysis. A plausible route to Diethyl 2-(dimethylamino)malonate starts from diethyl malonate.

Caption: Plausible two-stage synthesis from diethyl malonate.

This pathway suggests that potential impurities could include unreacted starting material (DEAM) or mono-methylated product (Diethyl 2-(methylamino)malonate). These would be readily distinguishable by NMR and MS.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Diethyl 2-(dimethylamino)malonate is not widely available, precautions for related malonic esters should be followed. Diethyl malonate is a combustible liquid that causes serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The structural analysis of Diethyl 2-(dimethylamino)malonate relies on a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming the key quaternary α-carbon and the arrangement of the ethyl and dimethylamino groups. IR spectroscopy validates the presence of the critical ester functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. By following the detailed protocols and understanding the predicted spectral outcomes outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

Avila, M. C., et al. (2001). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 6(8), 684-688. [Link]

-

PubChem, National Institutes of Health. Diethyl diethylmalonate. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

ResearchGate. Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. [Link]

-

PubChem, National Institutes of Health. Diethyl dimethylmalonate. [Link]

-

ResearchGate. Synthesis of diethyl malonate in situ. [Link]

-

NIST. Diethyl malonate. [Link]

-

KISHIDA CHEMICAL CO.,LTD. Diethyl malonate Safety Data Sheet. [Link]

Sources

A Guide to the Spectroscopic Characterization of Substituted Diethyl Malonates

Introduction

Substituted diethyl malonates are a cornerstone in modern organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their value lies in the reactivity of the central carbon atom, which can be readily functionalized, leading to complex molecular architectures.[2][3] Accurate and unambiguous structural elucidation of these intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products. This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of substituted diethyl malonates. We will delve into the principles behind the data, interpret spectral features with a focus on causality, and provide robust experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a quantitative and qualitative map of the hydrogen atoms in a molecule. For substituted diethyl malonates, the ¹H NMR spectrum is typically characterized by signals from the ethyl ester groups and the substituent at the C2 position.

Step-by-Step Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified diethyl malonate derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its excellent solubilizing properties for these esters and its single residual proton signal at δ 7.26 ppm.[4]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard and is defined as 0.00 ppm. However, modern high-field NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional.[4]

-

Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Interpretation of ¹H NMR Spectra

The ethoxy groups of the diethyl ester moiety give rise to two characteristic signals:

-

A quartet typically found in the range of δ 4.1-4.3 ppm . This signal corresponds to the two methylene protons (-OCH₂CH₃) and is split by the three adjacent methyl protons.

-

A triplet usually observed between δ 1.2-1.4 ppm . This signal arises from the three methyl protons (-OCH₂CH₃) and is split by the two adjacent methylene protons.

The chemical shift and multiplicity of the proton(s) at the C2 position are highly dependent on the nature of the substituent(s). For instance, a single proton at this position will typically appear as a multiplet depending on its coupling with neighboring protons on the substituent.

Comparative ¹H NMR Data for Selected Diethyl Malonate Derivatives (in CDCl₃)

| Compound | -OCH₂CH₃ (quartet, ppm) | -OCH₂CH₃ (triplet, ppm) | C2-H/Substituent Protons (ppm) |

| Diethyl Malonate | ~4.19 | ~1.28 | 3.36 (singlet, 2H) |

| Diethyl Ethylmalonate | ~4.18 | ~1.25 | 3.19 (triplet, 1H), 1.95 (p, 2H), 0.89 (triplet, 3H) |

| Diethyl Diethylmalonate | ~4.13 | ~1.19 | 1.88 (quartet, 4H), 0.76 (triplet, 6H) |

Data synthesized from available chemical database information.[5][6][7]

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Although ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra.

Step-by-Step Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

-

Data Acquisition: A proton-decoupled ¹³C{¹H} NMR spectrum is typically acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Referencing: The solvent signal is commonly used for referencing (e.g., the central peak of the CDCl₃ triplet is set to δ 77.16 ppm).[8]

Interpretation of ¹³C NMR Spectra

The ¹³C NMR spectrum of a substituted diethyl malonate will exhibit several characteristic signals:

-

Carbonyl Carbons (C=O): These are the most deshielded carbons and appear far downfield, typically in the range of δ 165-175 ppm .[9]

-

Ethoxy Methylene Carbons (-OCH₂CH₃): These carbons are attached to an electronegative oxygen atom and resonate around δ 60-65 ppm .[8][9]

-

C2 Carbon: The chemical shift of the central carbon is highly dependent on the substitution pattern. In diethyl malonate, it appears around δ 41.7 ppm.[10] Alkyl substitution will shift this signal further downfield.

-

Ethoxy Methyl Carbons (-OCH₂CH₃): These carbons are the most shielded and appear upfield, typically around δ 14 ppm .

Comparative ¹³C NMR Data for Selected Diethyl Malonate Derivatives (in CDCl₃)

| Compound | C=O (ppm) | -OCH₂CH₃ (ppm) | C2 (ppm) | -OCH₂CH₃ (ppm) | Substituent Carbons (ppm) |

| Diethyl Malonate | ~166.6 | ~61.5 | ~41.7 | ~14.1 | - |

| Diethyl Diethylmalonate | ~171.0 | ~61.0 | ~56.0 | ~13.9 | ~24.0, ~8.5 |

Data synthesized from available chemical database information.[10][11][12]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Step-by-Step Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For liquid samples like most diethyl malonate derivatives, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is typically recorded first and automatically subtracted from the sample spectrum.

Interpretation of IR Spectra

For substituted diethyl malonates, the most prominent features in the IR spectrum are:

-

C=O Stretch: A strong, sharp absorption band in the region of 1730-1760 cm⁻¹ is characteristic of the ester carbonyl groups.[13][14] It has been noted that diethyl malonate itself shows two C=O stretching peaks, which may be due to the symmetric and antisymmetric coupling of the two C=O stretching vibrations or Fermi resonance.[13]

-

C-O Stretch: Strong bands corresponding to the C-O single bond stretching of the ester functionality are typically observed in the 1000-1300 cm⁻¹ region.[15]

-

C-H Stretch: Absorptions due to the stretching of C-H bonds in the alkyl chains are found just below 3000 cm⁻¹ .

Characteristic IR Absorption Bands for Diethyl Malonate Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (ester) | 1730 - 1760 | Strong |

| C-O (ester) | 1000 - 1300 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

Step-by-Step Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The purified sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In electron ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[16]

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of Mass Spectra

The mass spectrum of a substituted diethyl malonate will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, although its intensity can vary and may even be absent for some derivatives.[16] The fragmentation pattern is highly informative for structural elucidation. Common fragmentation pathways for 2-substituted diethyl malonates include:

-

Loss of the C2 Substituent: Cleavage of the bond between the C2 carbon and the substituent is a common fragmentation pathway.

-

Loss of an Ethoxy Group (-OC₂H₅): This results in a fragment with an m/z of [M - 45].

-

Loss of an Ethoxycarbonyl Group (-COOC₂H₅): This leads to a fragment with an m/z of [M - 73].

-

Loss of the Diethyl Malonate Moiety: A significant fragmentation can be the loss of the entire diethyl malonate group, providing information about the substituent.[16]

Visualizing a Key Fragmentation Pathway

The following diagram illustrates a common fragmentation pathway for a generic 2-substituted diethyl malonate.

Caption: Common fragmentation pathways for a 2-substituted diethyl malonate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of substituted diethyl malonates using NMR, IR, and MS provides a self-validating system for their structural characterization. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR reveal the carbon-hydrogen framework and the immediate chemical environment of each atom. IR spectroscopy provides a rapid confirmation of the key functional groups, particularly the ester carbonyls. Finally, mass spectrometry confirms the molecular weight and offers valuable structural insights through predictable fragmentation patterns. By employing these techniques in concert, researchers and drug development professionals can confidently determine the structure and purity of these vital synthetic intermediates, ensuring the success of their scientific endeavors.

References

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

THE INFRARED SPECTRA OF MALONATE ESTERS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Infrared Analysis of Commercial Diethyl Ethylmalonate. (n.d.). ACS Publications. Retrieved from [Link]

-

Diethyl Malonate. (n.d.). PubChem. Retrieved from [Link]

-

¹H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Bowie, J. H., Williams, D. H., Lawesson, S. -O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI.1a Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(6), 1792–1796. Retrieved from [Link]

-

Diethyl diethylmalonate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Diethyl malonate. (n.d.). mzCloud. Retrieved from [Link]

-

Diethyl malonate. (n.d.). NIST WebBook. Retrieved from [Link]

-

¹³C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Diethyl diethylmalonate. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR: carbonyl compounds. (n.d.). University of Calgary. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link] of Characteristic IR Absorptions_tcm18-183639.pdf

-

6.3 IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

Malonic acid, monohexadecyl ester - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

malonic acid diethyl ester. (2008, October 21). MassBank. Retrieved from [Link]

-

Showing metabocard for Diethyl malonate (HMDB0029573). (2012, September 11). Human Metabolome Database. Retrieved from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]

-

IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

-

NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Liu, S., Gao, Y., Han, J., Feng, J., & Zhen, X. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 41(12), 1934–1937. Retrieved from [Link]

- Preparation method of diethyl malonate. (n.d.). Google Patents.

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Preparation of Diethyl Malonate. (2010, January 25). Sciencemadness.org. Retrieved from [Link]

-

A Straightforward Detection of Deprotonated Conformers of Malonic Acid by Solid-State13C NMR Spectroscopy. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diethyl ethylmalonate(133-13-1) 1H NMR [m.chemicalbook.com]

- 7. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR [m.chemicalbook.com]

- 12. Diethyl malonate(105-53-3) 13C NMR [m.chemicalbook.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

An In-Depth Technical Guide to Diethyl 2-(dimethylamino)malonate (CAS 89222-12-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Diethyl 2-(dimethylamino)malonate, a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, a detailed synthesis protocol, and its applications as a key building block for complex molecular architectures.

Introduction: The Strategic Value of α-Aminomalonates

In the landscape of pharmaceutical synthesis, the malonic ester framework is a cornerstone for the construction of a diverse array of bioactive molecules.[1] Diethyl 2-(dimethylamino)malonate (CAS 89222-12-8) emerges as a particularly valuable derivative, incorporating a tertiary amine functionality at the alpha-position. This structural feature imparts unique reactivity and provides a direct route to incorporating a dimethylamino moiety, a common pharmacophore in numerous drug classes. Its strategic importance lies in its ability to serve as a versatile synthon for the elaboration of complex heterocyclic systems and substituted carboxylic acid derivatives, which are prevalent in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of Diethyl 2-(dimethylamino)malonate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 89222-12-8 | N/A |

| IUPAC Name | Diethyl 2-(dimethylamino)propanedioate | N/A |

| Synonyms | Diethyl 2-(dimethylamino)malonate | N/A |

| Molecular Formula | C₉H₁₇NO₄ | N/A |

| Molecular Weight | 203.24 g/mol | N/A |

| Boiling Point | 46-58 °C at 0.1 mBar | N/A |

| Density | 1.060 ± 0.06 g/cm³ (Predicted) | N/A |

| Appearance | Colorless to pale yellow liquid (Expected) | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis of Diethyl 2-(dimethylamino)malonate: A Mechanistic Approach

The synthesis of Diethyl 2-(dimethylamino)malonate is most directly achieved through the nucleophilic substitution of a suitable leaving group at the alpha-position of diethyl malonate with dimethylamine. The most common precursor for this transformation is diethyl bromomalonate.

Rationale for Synthetic Strategy

The choice of diethyl bromomalonate as the starting material is predicated on the reactivity of the alpha-carbon of diethyl malonate. The two electron-withdrawing ester groups significantly increase the acidity of the alpha-protons, facilitating enolate formation. However, for a direct amination, a more electrophilic alpha-carbon is required. Bromination of diethyl malonate provides an excellent leaving group (bromide), rendering the alpha-carbon susceptible to nucleophilic attack by an amine.

Dimethylamine, a secondary amine, acts as the nucleophile, displacing the bromide ion in a classic SN2 reaction. The use of an excess of dimethylamine or the addition of a non-nucleophilic base is often employed to neutralize the hydrogen bromide generated during the reaction, preventing the protonation of the amine nucleophile.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

Diethyl bromomalonate

-

Dimethylamine (as a solution in a suitable solvent like THF or ethanol, or as a gas)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) - Optional, if not using excess dimethylamine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the reaction flask, dissolve diethyl bromomalonate in the anhydrous solvent. If using a non-nucleophilic base, add it to this solution.

-

Nucleophilic Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add the solution of dimethylamine via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. The causality behind this is to control the exothermicity of the reaction and minimize potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, a salt (dimethylammonium bromide or the hydrobromide salt of the tertiary amine base) will have precipitated. Filter the reaction mixture to remove the solid. Wash the solid with a small amount of the anhydrous solvent.

-

Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure Diethyl 2-(dimethylamino)malonate. The boiling point of 46-58 °C at 0.1 mBar serves as a key validation point for the identity and purity of the product.

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for Diethyl 2-(dimethylamino)malonate.

Applications in Drug Development and Heterocyclic Synthesis

The synthetic utility of Diethyl 2-(dimethylamino)malonate stems from the versatile reactivity of its functional groups. The malonate ester moiety can undergo hydrolysis and decarboxylation to yield a substituted acetic acid, or it can participate in cyclization reactions. The dimethylamino group can act as a directing group or be a key component of the final pharmacophore.

Precursor for Heterocyclic Scaffolds

Malonate derivatives are widely used in the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals.[2] For instance, the reaction of malonates with ureas or thioureas is a classical route to barbiturates and thiobarbiturates. The presence of the dimethylamino group in Diethyl 2-(dimethylamino)malonate can be leveraged to synthesize novel heterocyclic systems with potential biological activity.

Logical Relationship Diagram:

Caption: Synthetic utility of Diethyl 2-(dimethylamino)malonate.

Building Block in Medicinal Chemistry

The dimethylamino group is a common feature in many centrally acting drugs, where it can influence properties such as blood-brain barrier penetration and receptor binding. By using Diethyl 2-(dimethylamino)malonate as a starting material, medicinal chemists can efficiently introduce this functionality into new molecular entities. While specific examples for this exact compound are not extensively documented in publicly available literature, its potential can be inferred from the applications of similar aminomalonates in the synthesis of compounds with potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Diethyl 2-(dimethylamino)malonate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethyl 2-(dimethylamino)malonate is a valuable and versatile synthetic intermediate with significant potential for applications in drug discovery and development. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive building block for the construction of complex and biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their synthetic endeavors.

References

-

Filo. (2025, November 24). Synthesis of Heterocycles by Diethyl Malonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. (n.d.). Retrieved from [Link]

Sources

Harnessing the Reactivity of the α-Amino Group in Malonic Esters: A Synthetic Chemist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl aminomalonate and its derivatives are cornerstone reagents in synthetic organic chemistry, serving as versatile and powerful building blocks for the synthesis of both natural and unnatural α-amino acids. These amino acids are fundamental components of a vast array of therapeutic agents, from peptides to small molecule drugs.[1] However, the reactivity of the α-amino malonate system is a tale of two functionalities: the highly acidic α-carbon, primed for nucleophilic attack, and the nucleophilic α-amino group, which can complicate synthetic strategies if left unchecked. This guide provides an in-depth exploration of the principles governing the reactivity of the α-amino group, focusing on the strategic necessity of nitrogen protection to unlock the full synthetic potential of the malonate scaffold. We will dissect the causality behind common experimental choices, present validated protocols, and offer field-proven insights for drug development professionals.

The Dichotomy of Reactivity: The α-Carbon vs. The α-Amino Group

The synthetic utility of malonic esters stems from the exceptional acidity of the α-carbon (pKa ≈ 13). This acidity is a direct consequence of the resonance stabilization of the resulting carbanion (enolate) by two adjacent ester groups. Deprotonation with a suitable base, such as sodium ethoxide, readily generates a soft nucleophile capable of undergoing C-alkylation via an SN2 mechanism with a variety of electrophiles.[2]

However, the presence of a primary α-amino group introduces a competing nucleophilic center. The free amine can react with alkylating agents, leading to undesired N-alkylation and over-alkylation, which severely compromises reaction yields and purity.[3][4] Furthermore, the basicity of the amino group can interfere with the intended C-alkylation pathway. Therefore, the foundational principle in harnessing aminomalonate chemistry is the strategic suppression of the amino group's nucleophilicity, almost always achieved through the installation of a protecting group.[5][6] This renders the nitrogen non-nucleophilic, allowing the reactivity of the α-carbon to be exploited with precision.

The most common and industrially relevant starting material is diethyl aminomalonate hydrochloride, a stable salt form from which the protected derivatives are generated.[7][8]

Strategic Nitrogen Protection: The Key to Controlled Synthesis

The choice of nitrogen protecting group is critical and is dictated by the stability of the group to the conditions of C-alkylation and the mildness of its eventual removal. Two strategies have become dominant in the field: N-acylation and phthalimide protection.

N-Acylation: The Amidomalonate Pathway

The most robust and widely used method involves the N-acetylation of diethyl aminomalonate to form diethyl acetamidomalonate.[9] This substrate conveniently contains the nitrogen atom in a protected amide form, which is stable to the basic conditions required for enolate formation.[1][9] The acetyl group can be efficiently removed during the final acidic hydrolysis step.[10]

The synthesis of diethyl acetamidomalonate itself is a well-established, high-yielding process that typically starts from diethyl malonate.[9][11]

Caption: Workflow for the synthesis of diethyl acetamidomalonate.[9]

Phthalimide Protection: The Gabriel-Malonic Ester Pathway

An alternative strategy combines the principles of the Gabriel amine synthesis with the malonic ester synthesis.[12] This method uses potassium phthalimide as a protected nitrogen source.[9] The phthalimide anion acts as a nitrogen nucleophile that attacks diethyl bromomalonate. The resulting N-phthalimidomalonate is a bulky, protected structure that effectively prevents N-alkylation and allows for clean C-alkylation.[12] The phthalimide group is typically cleaved in the final step using hydrazine or strong acid.[9] This method is particularly useful as it prevents any possibility of over-alkylation of the nitrogen atom.[9]

The Workhorse Reaction: Amidomalonate Synthesis of α-Amino Acids

The amidomalonate synthesis is a cornerstone for producing a wide range of α-amino acids by introducing a specific side chain onto the malonate template.[3][13] The process is a classic example of enolate chemistry, followed by hydrolysis and decarboxylation.

Causality of the Mechanism

The entire synthesis is a sequence of fundamental organic reactions, each enabling the next.

-

Enolate Formation: A strong base is required to deprotonate the α-carbon. Sodium ethoxide in ethanol is the base of choice. Expert Insight: Using ethoxide is crucial as it matches the ethyl groups of the ester. This prevents transesterification, a side reaction that would occur if a different alkoxide (e.g., methoxide) were used, thereby preserving the integrity of the starting material.

-

C-Alkylation: The generated enolate is a potent carbon nucleophile. It readily attacks a primary or secondary alkyl halide (R-X) in an SN2 reaction, forming a new carbon-carbon bond and installing the future amino acid side chain.[10]

-

Hydrolysis & Decarboxylation: The alkylated intermediate is then subjected to strong aqueous acid (e.g., HCl) and heat. This single step accomplishes three transformations: (1) hydrolysis of the two ethyl ester groups to carboxylic acids, (2) hydrolysis of the N-acetyl protecting group to a protonated primary amine, and (3) decarboxylation of the resulting malonic acid derivative, which is unstable to heat and readily loses CO₂, to yield the final α-amino acid hydrochloride.[9][14]

Caption: Key mechanistic steps in the amidomalonate synthesis.

Experimental Protocol: Synthesis of Phenylalanine

This protocol provides a reliable method for synthesizing phenylalanine from diethyl acetamidomalonate.[9] The choice of benzyl chloride as the alkylating agent determines the side chain.

Step 1: Enolate Formation

-

In a round-bottom flask fitted with a reflux condenser and drying tube, dissolve diethyl acetamidomalonate (1 equivalent) in absolute ethanol.

-

Separately, prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

Add the sodium ethoxide solution dropwise to the stirred malonate solution at room temperature.

-

Stir the resulting mixture for 1 hour to ensure complete formation of the sodium enolate.

Step 2: Alkylation

-

To the enolate solution, add benzyl chloride (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

-

To the crude residue from Step 2, add an excess of concentrated hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 4-6 hours. This will hydrolyze the esters and the amide and effect decarboxylation.

-

Cool the solution and concentrate it under reduced pressure to obtain the crude phenylalanine hydrochloride.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure L-phenylalanine hydrochloride.

Data Presentation: Phenylalanine Synthesis

| Parameter | Value | Source |

| Starting Material | Diethyl Acetamidomalonate | [9] |

| Base | Sodium Ethoxide | [9] |

| Alkylating Agent | Benzyl Chloride | [9] |

| Solvent | Ethanol | [9] |

| Final Step | Acid Hydrolysis & Decarboxylation | [9] |

| Overall Yield | ~59-60% | [9] |

Field Insights & Trustworthiness in Protocol Design

A robust protocol is a self-validating system. The choices made are designed to maximize yield and purity by anticipating and mitigating potential side reactions.

-

Purity of Reagents: The use of absolute (anhydrous) ethanol is critical during enolate formation. Water will protonate the enolate, quenching the nucleophile and stopping the reaction.

-

Stoichiometry: A slight excess of the base and alkylating agent is often used to drive the reaction to completion, but a large excess of the alkylating agent should be avoided to prevent potential side reactions.

-

Monitoring: TLC is an indispensable tool for monitoring the disappearance of the starting malonate. This prevents premature work-up or unnecessarily long reaction times which can lead to byproduct formation.

-

Final Hydrolysis: The use of a strong acid like HCl is standard. It not only catalyzes the necessary hydrolysis reactions but also ensures the final product is isolated as a stable and often crystalline hydrochloride salt, which simplifies purification by recrystallization.[15]

Conclusion

The reactivity of the α-amino group in malonic esters is a classic case study in the power of protecting group chemistry. By temporarily masking the nucleophilic nitrogen as an amide or phthalimide, the synthetic focus is shifted entirely to the α-carbon. This strategy transforms diethyl aminomalonate into a powerful and versatile platform for the asymmetric synthesis of a vast library of α-amino acids.[16][17] The amidomalonate and Gabriel-malonic ester syntheses are not merely academic exercises; they are reliable, scalable, and field-proven methods that continue to be instrumental in modern medicinal chemistry and drug development for creating novel molecular architectures with therapeutic potential.[1][]

References

-

Leah4sci. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube. [Link]

-

Organic Syntheses. DIETHYL AMINOMALONATE HYDROCHLORIDE. [Link]

-

Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. [Link]

-

University of Calgary. Ch27 : Synthesis of amino acids. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. Organic & Biomolecular Chemistry. [Link]

-

ChemBK. (2024). Diethyl aminomalonate hydrochloride. [Link]

-

Pearson. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. [Link]

-

ACS Publications. Synthesis of .alpha.-amino acids by alkylation of diethyl acetamidomalonate in the presence of palladium complexes. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2020). Synthesis of amino acids with diverse alkyl chainsa a, Malonate-based.... [Link]

-

Royal Society of Chemistry. (2020). Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. Organic & Biomolecular Chemistry. [Link]

-

ChemWhat. Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

-

PubMed Central. (2011). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. [Link]

-

ScienceDirect. α-Amino protection. [Link]

-

PubMed Central. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

-

Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

-

ResearchGate. (2020). Representative application scenarios of the asymmetric malonic ester.... [Link]

-

ResearchGate. (2002). Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities. [Link]

-

Fiveable. Synthesis of Amino Acids | Organic Chemistry Class Notes. [Link]

-

National Institutes of Health. (2017). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. [Link]

-

Scientific Research Publishing. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

-

ResearchGate. (2000). N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. [Link]

-

ResearchGate. (2019). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. [Link]

- Google Patents. (1998).

- Google Patents. (2015).

-

SciSpace. Amino Acid-Protecting Groups. [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

PubMed Central. (2013). Amino Acids in the Development of Prodrugs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Dichotomous Influence of the Dimethylamino Group on Malonate Reactivity: A Technical Guide for Drug Development Professionals

Abstract

For researchers, scientists, and drug development professionals, mastering the subtleties of substituent effects on reactive intermediates is paramount for efficient molecular design and synthesis. This in-depth technical guide delves into the nuanced electronic effects of the dimethylamino group on the reactivity of malonates, a cornerstone of carbon-carbon bond formation in medicinal chemistry. We will dissect the dual nature of the dimethylamino substituent—its electron-withdrawing inductive effect and its electron-donating resonance effect—to provide a comprehensive understanding of its impact on the acidity of the α-proton and the nucleophilicity of the corresponding enolate. This guide will further present detailed, field-proven experimental protocols for quantifying these effects and discuss the strategic implications for the synthesis of complex pharmaceutical agents.

Introduction: The Malonate Carbanion in Synthesis

Malonic esters are indispensable reagents in organic synthesis, primarily due to the acidity of the α-protons located between the two carbonyl groups. Deprotonation of a malonic ester generates a resonance-stabilized enolate, a soft nucleophile adept at participating in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis for the preparation of substituted carboxylic acids.[1][2] The reactivity of this enolate—its ease of formation and its nucleophilicity—is highly sensitive to the nature of any substituent at the α-position.

The introduction of a dimethylamino group at this position creates a fascinating dichotomy of electronic influences, which can be strategically exploited in drug design and synthesis.[3] Dimethylamine-containing moieties are prevalent in a vast array of FDA-approved drugs, contributing to their pharmacological activity through various mechanisms.[3] Understanding how this functional group modulates the reactivity of a malonate scaffold is therefore of significant practical importance.

The Dueling Electronic Nature of the Dimethylamino Group

The dimethylamino group exerts two opposing electronic effects on an adjacent carbanionic center: an electron-withdrawing inductive effect (-I) and a powerful electron-donating resonance (or mesomeric) effect (+M).[4]

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon. Consequently, the nitrogen atom in the dimethylamino group withdraws electron density from the α-carbon through the sigma bond. This inductive effect stabilizes a negative charge on the α-carbon.[4]

-

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the p-orbital system of the adjacent enolate, participating in resonance. This delocalization pushes electron density towards the carbanionic center, which is a destabilizing effect for the enolate.[5]

The net electronic effect of the dimethylamino group on the stability of the malonate enolate is a delicate balance between these two opposing forces.